Cas no 98570-83-3 ((2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate)
Il composto (-)-β,3,4-Trihydroxybenzenepentanoic acid 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester è un estere complesso derivato da acidi fenolici e flavanoli, caratterizzato da una struttura polifenolica altamente funzionalizzata. La presenza di multipli gruppi idrossilici conferisce al composto proprietà antiossidanti significative, con potenziale attività scavenger nei confronti dei radicali liberi. La sua configurazione stereochimica (-)-β può influenzarne la biodisponibilità e l'interazione con target biologici. La combinazione delle unità benzeniche e del nucleo benzopiranico suggerisce possibili applicazioni nello studio di pathway metabolici correlati allo stress ossidativo. La stabilità chimica del composto, unita alla sua reattività selettiva, lo rende un interessante candidato per ricerche in ambito biochimico e farmacologico.

98570-83-3 structure
Nome del prodotto:(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)-β,3,4-Trihydroxybenzenepentanoic acid 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
- (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate
- Benzenepentanoic acid, beta,3,4-trihydroxy-, (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (betaS)-
- [(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate
- PHYLLOFLAVAN
- 98570-83-3
- 9T7A4KA6YL
- EX-A5757
- CS-0142735
- Q7188825
- DTXSID30243721
- (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl (betaS)-beta,3,4-trihydroxybenzenepentanoate
- LMPK12020109
- CHEBI:179873
- Benzenepentanoic acid, .beta.,3,4-trihydroxy-, (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (.beta.S)-
- SCHEMBL21802321
- UNII-9T7A4KA6YL
- HY-134467
- NSC 607319
- [(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxy-pentanoate
- (-)-beta,3,4-Trihydroxybenzenepentanoic acid 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
- (S)-(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate
-
- Inchi: InChI=1S/C26H26O10/c27-15(4-1-13-2-5-18(29)21(32)7-13)11-25(34)35-24-12-17-20(31)9-16(28)10-23(17)36-26(24)14-3-6-19(30)22(33)8-14/h2-3,5-10,15,24,26-33H,1,4,11-12H2/t15-,24-,26+/m0/s1
- Chiave InChI: FKDRTLFRRHQTGU-TYFWRAIDSA-N
- Sorrisi: C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)CC(CCC4=CC(=C(C=C4)O)O)O
Proprietà calcolate
- Massa esatta: 498.152597
- Massa monoisotopica: 498.152597
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 36
- Conta legami ruotabili: 8
- Complessità: 721
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 177
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.6
- Punto di ebollizione: 864°C at 760 mmHg
- Punto di infiammabilità: 294.3°C
- Indice di rifrazione: 1.743
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate Letteratura correlata
-
River J. Pachulicz,Long Yu,Blagojce Jovcevski,Vincent Bulone,Tara L. Pukala Food Funct. 2022 13 8585
98570-83-3 ((2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate) Prodotti correlati
- 2228224-05-1(2-azido-2-(3-fluoro-5-methylphenyl)ethan-1-ol)
- 80879-86-3(2,3-DIMETHYL-4-NITROANILINE)
- 1645403-45-7(4-Chloro-β-(2-propyn-1-ylamino)benzeneethanol)
- 1806892-29-4(3,5-Dibromo-2-(difluoromethyl)pyridine-6-carbonyl chloride)
- 1705307-06-7(1'-(2-methoxybenzoyl)-3H-spiro2-benzofuran-1,4'-piperidine-3-one)
- 1261982-50-6(2-chloro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid)
- 796729-10-7(4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid)
- 1261847-11-3(7-Cyano-3-hydroxyquinoline)
- 2138171-34-1(3-amino-N-methyl-N-(pentan-3-yl)-N-(propan-2-yl)benzene-1-sulfonoimidamide)
- 1223948-62-6(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
